![molecular formula C20H26N2O5S2 B2497732 2-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylbenzenesulfonamide CAS No. 946374-27-2](/img/structure/B2497732.png)
2-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylbenzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves reactions between sulfonyl chlorides and amines or ammonia. For instance, a study by Abbasi et al. (2018) describes the synthesis of a series of sulfonamides derived from 4-methoxyphenethylamine, showcasing a methodology that could be applied to synthesize compounds with similar structures (Abbasi et al., 2018).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is often characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR. For example, the structural elucidation of novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and its oxinates was accomplished using these methods, demonstrating the complexity and detailed analysis required for these compounds (Vanparia et al., 2010).
Chemical Reactions and Properties
Sulfonamides participate in various chemical reactions, contributing to their diverse chemical properties. A study on the synthesis of 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines explores their potential as inhibitors, highlighting the chemical versatility of sulfonamide compounds (Grunewald et al., 2005).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, including solubility, melting points, and crystal structure, can be determined through various analytical techniques. For instance, the crystal structure of trans-rac-[1-Oxo-2-phenethyl-3-(2-thienyl)-1,2,3,4-tetrahydroisoquinolin-4-yl]methyl 4-methylbenzenesulfonate was analyzed using X-ray crystallography, providing insight into the compound's solid-state structure (Akkurt et al., 2008).
Chemical Properties Analysis
The chemical properties of sulfonamides, including their reactivity, stability, and interactions with biological targets, are of significant interest. Studies such as the enzyme inhibition and in silico analysis of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides reveal their potential as therapeutic agents, underscoring the importance of understanding these properties (Riaz, 2020).
Scientific Research Applications
Chemical Synthesis and Reaction Mechanisms
Research in chemical synthesis and reaction mechanisms involving sulfonamide derivatives has led to significant findings. For example, the Diels–Alder reactions of N-sulfonyl substituted aza-ortho-xylylenes, generated from corresponding 1,4-dihydro-2H-3,1-benzoxazin-2-one derivatives, showcase the thermal carbon dioxide extrusion leading to aza-ortho-xylylenes. These intermediates can be trapped by electron-poor ethylenic and acetylenic dienophiles to yield tetrahydroquinoline and quinoline derivatives, demonstrating regioselective reactions with non-symmetrical dienophiles (Consonni et al., 1996).
Biological Activities and Pharmacological Potential
Studies on the synthesis, characterization, and antimicrobial activity of novel benzenesulfonamide derivatives indicate their significant potential. For instance, novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and its oxinates have shown markedly higher antimicrobial activity compared to parent compounds, suggesting the chemical backbone's potential in developing antimicrobial agents (Vanparia et al., 2010).
Furthermore, the synthesis and enzyme inhibitory kinetics mechanism studies of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides as novel therapeutic agents indicate their potential in treating Alzheimer’s disease. These studies emphasize the compound's role in inhibiting acetylcholinesterase, comparable to established drugs, suggesting its utility in designing potent inhibitors for neurodegenerative diseases (Abbasi et al., 2018).
Molecular Interactions and Inhibitory Mechanisms
Isoquinolinesulfonamides, including derivatives of the compound , have been identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. This research outlines the importance of such compounds in modulating key signaling pathways, providing insights into their potential therapeutic applications (Hidaka et al., 1984).
Mechanism of Action
Future Directions
The future research directions for this compound could be quite diverse, depending on its intended application. If it’s being studied as a potential drug, future research might focus on optimizing its structure for better activity and selectivity towards its biological target . If it’s being studied for its chemical properties, future research might focus on exploring its reactivity under various conditions .
properties
IUPAC Name |
2-ethoxy-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S2/c1-4-27-19-11-8-15(3)13-20(19)29(25,26)21-17-10-9-16-7-6-12-22(18(16)14-17)28(23,24)5-2/h8-11,13-14,21H,4-7,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQRYSWGTKUBLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)CC)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylbenzenesulfonamide |
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